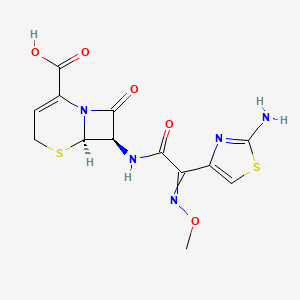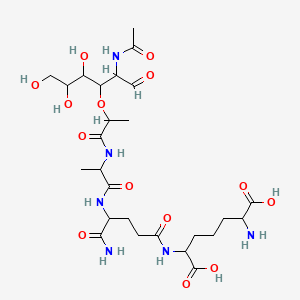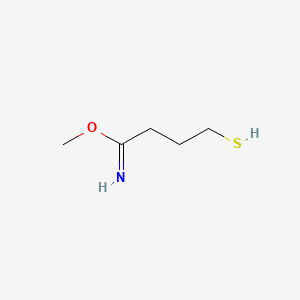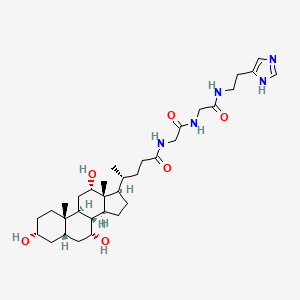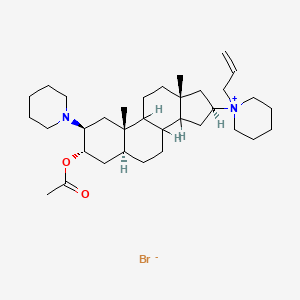
ジベンジルジメチルアンモニウムクロリド
説明
Dibenzyldimethylammonium chloride, also known as DBDMAC, is a quaternary ammonium salt with a wide range of applications in scientific research. It is an amphiphilic cationic surfactant that is used in a variety of fields, including biochemistry, environmental science, and drug delivery. DBDMAC is an effective cationic surfactant that can be used as an emulsifying agent, detergent, and antifoaming agent. It is also used as an antiseptic and disinfectant in the medical field.
科学的研究の応用
ポリマー合成とキャラクタリゼーション
“ジベンジルジメチルアンモニウムクロリド” は、ポリマーの合成とキャラクタリゼーションに使用されます {svg_1}. 応用研究は、モノマーとポリマーの合成を最適化し、製造されたポリマーを特性評価し、材料特性と応用技術を改善し、新製品を開発するために実施されています {svg_2}.
抗菌活性
この化合物は、その抗菌活性について研究されています {svg_3}. 具体的には、生体適合性ポリ(メチルメタクリレート)ナノ粒子中の遊離および固定化ポリ(ジアリルジメチルアンモニウム)クロリドの抗菌活性と毒性を比較しました {svg_4}. この研究では、微生物に対する多様な抗菌活性が発見され、細胞生存率が 8 ログ(大腸菌)、7 ログ(黄色ブドウ球菌)、または 2 ログ(C. albicans {svg_5})減少しました。
作用機序
Target of Action
Dibenzyldimethylammonium chloride, also known as Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1), primarily targets the phospholipid membrane of microorganisms . The phospholipid membrane plays a crucial role in maintaining the structural integrity of the cell and controlling the movement of substances in and out of the cell .
Mode of Action
The compound interacts with its targets by disrupting the normal function of the phospholipid membrane. It causes leakage of intracellular molecules, leading to the death of the cells . The minimum inhibitory concentration (MIC) value of Dibenzyldimethylammonium chloride against Escherichia coli was found to be a small value, 1.3 mg/L . This indicates that even at low concentrations, the compound can effectively inhibit the growth of microorganisms.
Biochemical Pathways
It is known that the compound disrupts the phospholipid membrane, leading to leakage of intracellular macromolecules . This disruption affects various cellular processes, ultimately leading to cell death .
Result of Action
The primary result of Dibenzyldimethylammonium chloride’s action is the death of microorganisms. By disrupting the phospholipid membrane, the compound causes leakage of intracellular molecules, leading to cell death . This makes it an effective disinfectant and microbicidal agent .
Action Environment
The efficacy and stability of Dibenzyldimethylammonium chloride can be influenced by various environmental factors. For instance, it is highly soluble in water and has a low volatility . This suggests that the compound may be more effective in aqueous environments. Additionally, it may be environmentally persistent depending on local conditions . It is highly toxic to aquatic invertebrates and moderately toxic to fish , indicating that its use should be carefully managed to minimize environmental impact.
生化学分析
Biochemical Properties
Dibenzyldimethylammonium chloride plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to disrupt the lipid bilayers of microbial cell membranes, leading to cell lysis . Additionally, dibenzyldimethylammonium chloride can interact with enzymes involved in cellular respiration, inhibiting their activity and thereby reducing ATP production . These interactions highlight the compound’s ability to interfere with essential biochemical processes in microorganisms.
Cellular Effects
Dibenzyldimethylammonium chloride has profound effects on various types of cells and cellular processes. It can induce oxidative stress and inhibit cell growth in lung epithelial cells by increasing the production of reactive oxygen species (ROS) and decreasing glutathione activity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to dibenzyldimethylammonium chloride can lead to changes in the expression of genes involved in oxidative stress response and apoptosis . These cellular effects underscore the compound’s potential impact on cell function and viability.
Molecular Mechanism
The molecular mechanism of dibenzyldimethylammonium chloride involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the lipid bilayers of cell membranes, causing disruption and increased permeability . This interaction results in the leakage of cellular contents and eventual cell death. Additionally, dibenzyldimethylammonium chloride can inhibit enzymes such as lactate dehydrogenase, further impairing cellular metabolism . These molecular interactions elucidate the compound’s mode of action at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dibenzyldimethylammonium chloride can change over time. The compound is relatively stable, but its antimicrobial efficacy may decrease with prolonged exposure to light or heat . Over time, dibenzyldimethylammonium chloride can degrade, leading to reduced potency and altered effects on cellular function. Long-term studies have shown that continuous exposure to the compound can result in adaptive responses in cells, such as increased expression of stress-related proteins . These temporal effects highlight the importance of considering stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of dibenzyldimethylammonium chloride vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as tissue irritation and systemic toxicity . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, leading to organ damage and impaired physiological functions . These findings emphasize the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
Dibenzyldimethylammonium chloride is involved in various metabolic pathways, particularly those related to lipid metabolism. It can interact with enzymes such as phospholipases, leading to the breakdown of phospholipids and the release of fatty acids . This interaction affects metabolic flux and can alter the levels of metabolites involved in energy production and cellular signaling . Understanding these metabolic pathways is crucial for elucidating the compound’s broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, dibenzyldimethylammonium chloride is transported and distributed through interactions with transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake and accumulation in specific cellular compartments . Additionally, dibenzyldimethylammonium chloride can interact with binding proteins that modulate its localization and concentration within cells . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
Dibenzyldimethylammonium chloride exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can disrupt mitochondrial membranes and impair energy production . Understanding the subcellular localization of dibenzyldimethylammonium chloride is critical for elucidating its precise mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
dibenzyl(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N.ClH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXAARCEIWRIMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-26-1 (Parent) | |
| Record name | Dimethyldibenzylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883274 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-94-7 | |
| Record name | Dibenzyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldibenzylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium, chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyldibenzylammonium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFJ58C47V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)


